4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides.
Attachment of the Hydrosulfide Group: The hydrosulfide group is typically introduced through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrosulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BUTYL-5-[2-(4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-BUTYL-5-[2-(4-METHYL-1H-THIAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
- Structural Features : The presence of both pyrazole and triazole rings, along with the hydrosulfide group, makes it structurally unique compared to similar compounds.
- Biological Activity : Its specific interactions with molecular targets and pathways may result in distinct pharmacological profiles, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C12H19N5S |
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Molecular Weight |
265.38 g/mol |
IUPAC Name |
4-butyl-3-[2-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H19N5S/c1-3-4-6-17-11(14-15-12(17)18)5-7-16-9-10(2)8-13-16/h8-9H,3-7H2,1-2H3,(H,15,18) |
InChI Key |
LIMYTLGVCISJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)CCN2C=C(C=N2)C |
Origin of Product |
United States |
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